3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
Overview
Description
3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is an organic compound with the molecular formula C16H21NO4 It is a derivative of benzoic acid, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests that future research could focus on optimizing the structure of this compound to improve its efficacy in PROTAC development.
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
It’s known that similar compounds play a crucial role in protacs, which work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Result of Action
As part of a protac, the compound could potentially lead to the degradation of specific target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment to Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- N-Butoxycarbonyl-pyrrolidine-2-boronic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides stability and selectivity in reactions, while the pyrrolidine ring offers a versatile scaffold for further functionalization.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBTUILRRHUTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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